4,4-Diphenyl-1,3-oxazolidine-2,5-dione
Overview
Description
4,4-Diphenyl-1,3-oxazolidine-2,5-dione , also known as 2,5-oxazolidinedione , is a heterocyclic compound with the empirical formula C₃H₃NO₃ . It is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. The compound’s structure consists of a central oxazolidine ring with two phenyl groups attached at the 4th position. The compound’s systematic IUPAC name is (4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione .
Synthesis Analysis
The synthesis of this compound involves various methods, including cyclization reactions. One common approach is the condensation of glycine-N-carboxyanhydride (GLY-NCA) with an appropriate phenol derivative. This reaction leads to the formation of the oxazolidinedione ring, with the phenyl groups attached .
Molecular Structure Analysis
The molecular structure of this compound features a planar oxazolidine ring, with the phenyl groups extending from the 4th carbon atom. The hydroxyl group on one of the phenyl rings contributes to the compound’s reactivity. The stereochemistry of the chiral center (marked as (4S) ) determines the specific enantiomer .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and ring-opening reactions. These reactions are essential for its functionalization and derivatization. For example, hydrolysis of the oxazolidinedione ring yields the corresponding carboxylic acid .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
4,4-diphenyl-1,3-oxazolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-13-15(16-14(18)19-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVIEYZRIYPTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)OC(=O)N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282926 | |
Record name | 4,4-diphenyl-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26314-06-7 | |
Record name | NSC28812 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-diphenyl-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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